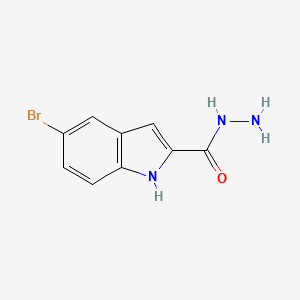
5-bromo-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1H-indole-2-carbohydrazide is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is of particular interest due to its potential anticancer and antiviral properties .
Mechanism of Action
Target of Action
The primary target of 5-bromo-1H-indole-2-carbohydrazide is VEGFR-2 tyrosine kinase (TK) . VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and metastasis of cancer cells .
Mode of Action
This compound interacts with its target by binding to the VEGFR TK domain . This binding inhibits the activity of VEGFR-2 TK, leading to a disruption in the signaling pathways that promote angiogenesis .
Biochemical Pathways
The inhibition of VEGFR-2 TK activity by this compound affects the VEGF signaling pathway . This pathway is critical for angiogenesis, which is the formation of new blood vessels from pre-existing ones . By inhibiting this pathway, the compound can effectively hinder the growth and spread of cancer cells .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . Specifically, it has shown potent activity against Hep G2 hepatocellular carcinoma cells . The compound leads to cell cycle arrest at the G2/M phase and induces the intrinsic apoptosis pathway .
Biochemical Analysis
Biochemical Properties
5-Bromo-1H-indole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, notably inhibiting the activity of tyrosine kinases such as VEGFR-2. This inhibition is crucial as it can lead to the suppression of angiogenesis, a process vital for tumor growth and metastasis . The compound’s interaction with VEGFR-2 involves binding to the ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit cell proliferation in various cancer cell lines, including Hep G2 hepatocellular carcinoma cells . This inhibition is achieved through the induction of cell cycle arrest at the G2/M phase and the activation of the intrinsic apoptosis pathway. Additionally, the compound affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the ATP-binding site of VEGFR-2, it prevents the activation of this kinase, leading to a cascade of downstream effects that inhibit cell proliferation and induce apoptosis . The compound also influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and angiogenesis, with minimal development of resistance in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. This metabolism can lead to the formation of active metabolites that contribute to its biological activity. The compound also affects metabolic flux by inhibiting key enzymes involved in cellular metabolism, thereby altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins that facilitate its uptake and accumulation in target tissues. The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It predominantly localizes in the cytoplasm and nucleus, where it exerts its effects on cellular processes. The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments .
Preparation Methods
The synthesis of 5-bromo-1H-indole-2-carbohydrazide typically involves the reaction of 5-bromoindole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-bromo-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-bromo-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
5-chloro-1H-indole-2-carbohydrazide: Similar in structure but with a chlorine atom instead of bromine, it also exhibits antiviral and anticancer properties.
5-fluoro-1H-indole-2-carbohydrazide: Contains a fluorine atom and is known for its potent antiviral activity.
5-iodo-1H-indole-2-carbohydrazide: The iodine atom provides unique reactivity, making it useful in different synthetic applications
This compound stands out due to its specific interactions with VEGFR-2 and its promising anticancer activity .
Properties
IUPAC Name |
5-bromo-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQZUVPFQJSTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2918039.png)
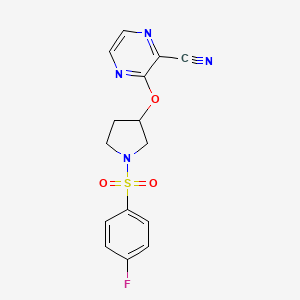
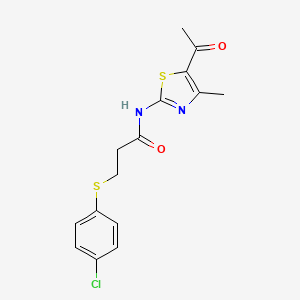
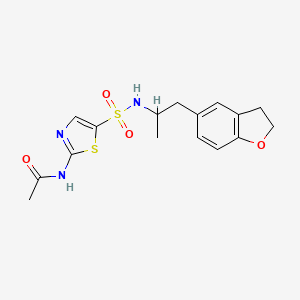
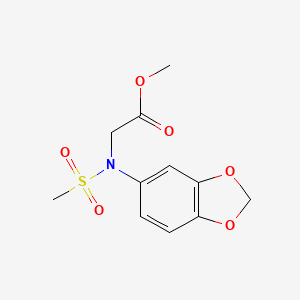
![N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE](/img/structure/B2918049.png)
![2-{[2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2918050.png)
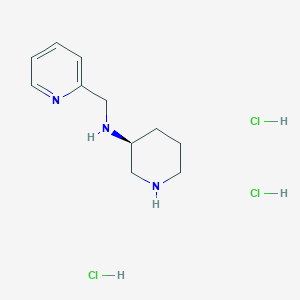
![2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2918052.png)
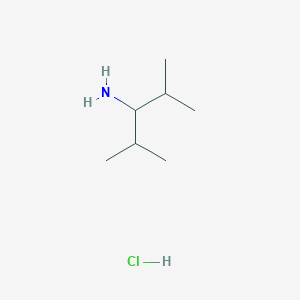

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2918059.png)

![Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride](/img/structure/B2918062.png)
